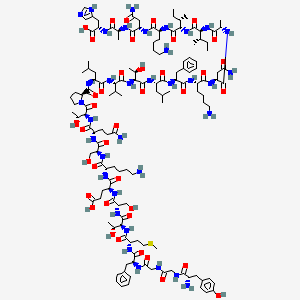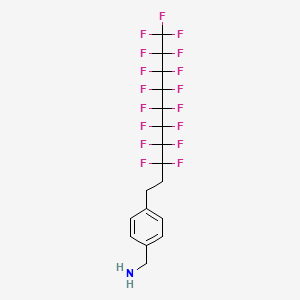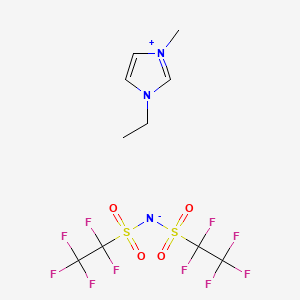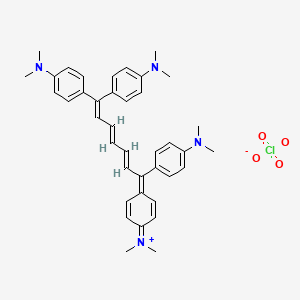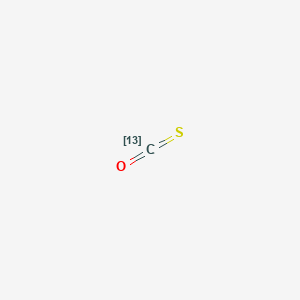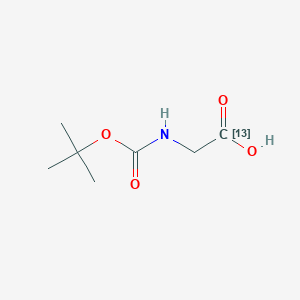
5-(3-ヒドロキシフェニル)フラン-2-カルボン酸メチル
説明
“Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate” is also known as “5-(3-Hydroxyphenyl)furan-2-carboxylic acid methyl ester”. It has a molecular formula of C12H10O4 and a molecular weight of 218.21 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate” consists of a furan ring attached to a phenyl ring through a carboxylate ester linkage . The phenyl ring has a hydroxyl group attached to it .Physical and Chemical Properties Analysis
“Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate” is a solid compound with a melting point of 143-147 °C (lit.) .科学的研究の応用
複素環式ビルディングブロック
5-(3-ヒドロキシフェニル)フラン-2-カルボン酸メチルは、有機合成における複素環式ビルディングブロックとして使用されます . フラン環とフェノール性ヒドロキシル基により、潜在的な生物活性を持つ複雑な分子の構築のための汎用的な前駆体となります。
抗菌剤
研究によると、フランカルボン酸エステル化合物の誘導体は、抗菌性を示すことが示されています . この化合物は、様々なグラム陽性菌およびグラム陰性菌に対する有効性を高めるために改変することができます。
抗がん研究
この化合物は、HeLaやHepG2などの癌細胞株に対する細胞毒性効果について研究されています . これは、新しい抗がん剤の開発のためのリード化合物として役立つ可能性があります。
鉄恒常性干渉
フランカルボン酸は、病原体における鉄恒常性を干渉できる抗マイコバクテリア剤として有望視されています . 5-(3-ヒドロキシフェニル)フラン-2-カルボン酸メチルは、この用途における可能性について検討することができます。
有機合成試薬
この化合物は、その化学構造のために、特にフェノール性ヒドロキシル基またはフラン環を必要とする反応において、有機合成における貴重な試薬です .
将来の方向性
作用機序
Biochemical Pathways
The biochemical pathways affected by Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s effectiveness .
生化学分析
Biochemical Properties
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s activity and impact on the organism .
Metabolic Pathways
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various compounds. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, it may act as a substrate or inhibitor for specific metabolic enzymes, influencing the overall metabolic pathway .
Transport and Distribution
The transport and distribution of Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate within cells and tissues are essential for its activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues can also affect its overall activity and function .
Subcellular Localization
Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for its role in cellular processes and biochemical reactions .
特性
IUPAC Name |
methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIHUWQLICIWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584599 | |
| Record name | Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-73-0 | |
| Record name | Methyl 5-(3-hydroxyphenyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


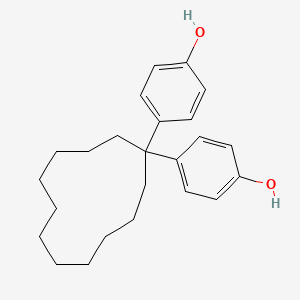


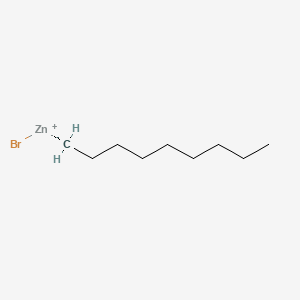
![2-[2-(1,3-Dioxan-2-yl)ethyl]-1-methylpyrrolidine](/img/structure/B1602272.png)
